

# **DPI-4452: A Novel Theranostic Agent Under Investigation in CAIX-Expressing Cancers**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**DPI-4452** is a first-in-class, cyclic peptide-based theranostic agent targeting Carbonic Anhydrase IX (CAIX), a cell surface glycoprotein overexpressed in a variety of solid tumors and associated with poor prognosis.[1][2][3] This technical guide provides a comprehensive overview of the current state of research on **DPI-4452**, with a focus on the cancer types under investigation, quantitative preclinical and clinical data, and detailed experimental methodologies. **DPI-4452**'s unique theranostic nature, combining diagnostic imaging and targeted radiotherapy, positions it as a promising candidate for personalized medicine in oncology.[1][3]

**DPI-4452** is chelated with radionuclides for its dual functionality.[1] For diagnostic purposes, it is labeled with Gallium-68 ([68Ga]Ga-**DPI-4452**) for Positron Emission Tomography (PET) imaging.[1] For therapeutic applications, it is labeled with Lutetium-177 ([177Lu]Lu-**DPI-4452**) to deliver targeted beta-particle radiation to tumor cells.[1]

### **Cancers Under Investigation**

Clinical and preclinical investigations of **DPI-4452** are primarily focused on solid tumors characterized by high CAIX expression. The main indications currently being explored are:



- Clear Cell Renal Cell Carcinoma (ccRCC): CAIX is highly overexpressed in the vast majority of ccRCC cases due to mutations in the von Hippel-Lindau (VHL) tumor suppressor gene, which leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and subsequent CAIX transcription.[3][4]
- Pancreatic Ductal Adenocarcinoma (PDAC): A significant subset of pancreatic cancers demonstrates CAIX expression, often correlated with hypoxic tumor microenvironments.[1][5]
- Colorectal Cancer (CRC): CAIX expression is also observed in a proportion of colorectal tumors and is being investigated as a therapeutic target.[1][5]

A Phase 1/2 clinical trial, NCT05706129, is currently underway to evaluate the safety, tolerability, imaging characteristics, and efficacy of [68Ga]Ga-**DPI-4452** and [177Lu]Lu-**DPI-4452** in patients with these three cancer types.[6][7]

### **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **DPI-4452**.

Table 1: Preclinical Binding Affinity and Selectivity of DPI-4452

| Compound                  | Target                      | Assay                        | Dissociation<br>Constant (Kd) | Reference |
|---------------------------|-----------------------------|------------------------------|-------------------------------|-----------|
| DPI-4452<br>(uncomplexed) | Human CAIX                  | Surface Plasmon<br>Resonance | 0.25 nM                       | [8]       |
| natGa-DPI-4452            | Human CAIX                  | Surface Plasmon<br>Resonance | 0.20 nM                       | [8]       |
| natLu-DPI-4452            | Human CAIX                  | Surface Plasmon<br>Resonance | 0.16 nM                       | [8]       |
| natLu-DPI-4452            | Human CAIV,<br>CAXII, CAXIV | Surface Plasmon<br>Resonance | >2000 nM                      | [8]       |

Table 2: Preclinical In Vivo Tumor Growth Inhibition with [177Lu]Lu-DPI-4452



| Xenograft<br>Model | Cancer Type                        | Treatment<br>Regimen                          | Outcome                             | Reference |
|--------------------|------------------------------------|-----------------------------------------------|-------------------------------------|-----------|
| HT-29              | Colorectal<br>Cancer               | Single dose of<br>100 MBq                     | Significant tumor growth inhibition | [8]       |
| HT-29              | Colorectal<br>Cancer               | 3 fractionated<br>doses of 33 MBq<br>(weekly) | Higher efficacy<br>than single dose | [8]       |
| SK-RC-52           | Clear Cell Renal<br>Cell Carcinoma | Single dose of<br>100 MBq                     | Significant tumor growth inhibition | [8]       |
| SK-RC-52           | Clear Cell Renal<br>Cell Carcinoma | 3 fractionated<br>doses of 33 MBq<br>(weekly) | Higher efficacy<br>than single dose | [8]       |

Table 3: Clinical Data from [68Ga]Ga-DPI-4452 PET/CT in ccRCC Patients (NCT05706129)

| Parameter                                                                    | Value                                                          | Reference |
|------------------------------------------------------------------------------|----------------------------------------------------------------|-----------|
| Number of Patients                                                           | 3                                                              | [9]       |
| Mean Administered Activity                                                   | 185 MBq                                                        | [9]       |
| Mean Maximum Standardized<br>Uptake Value (SUVmax) at 1<br>hour (36 lesions) | 64.6 (range: 6.8 - 211.6)                                      | [9]       |
| Blood Clearance                                                              | >80% of total administered radioactivity cleared within 1 hour | [9]       |

### **Experimental Protocols**

This section details the methodologies for key experiments cited in the investigation of **DPI-4452**.

### Immunohistochemistry (IHC) for CAIX Expression



- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue microarrays of human tumors and healthy tissues are used.[10]
- Antibody: A mouse anti-human CAIX monoclonal antibody (clone M75) is utilized at a dilution of 0.125 μg/mL.[10]
- Staining and Scoring: Staining is performed, and the expression of CAIX is assessed by a
  pathologist using a scoring system (e.g., H-score) to quantify the intensity and percentage of
  positive cells.[10]

### Surface Plasmon Resonance (SPR) for Binding Affinity

- Instrumentation: A Biacore system is employed for the analysis.[4]
- Ligand and Analyte: Recombinant human CAIX protein is immobilized on a sensor chip.[10]
   DPI-4452, both uncomplexed and complexed with non-radioactive Gallium (natGa) or
   Lutetium (natLu), is used as the analyte in solution.[10]
- Procedure: The analyte is injected over the sensor chip, and the association and dissociation rates are measured to calculate the binding kinetics, including the dissociation constant (Kd).
   [10]

### In Vivo Xenograft Efficacy Studies

- Animal Models: Female immunodeficient mice (e.g., NMRI nude) are used.[10]
- Tumor Implantation: Human cancer cell lines with known CAIX expression, such as HT-29 (CRC) and SK-RC-52 (ccRCC), are subcutaneously implanted into the mice.[10]
- Treatment Administration: Once tumors reach a specified volume, mice are treated with intravenous injections of [177Lu]Lu-DPI-4452, either as a single dose or in a fractionated regimen.[10]
- Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight and overall health of the animals are monitored as indicators of toxicity.[10]
- Biodistribution: At the end of the study, organs and tumors are harvested to determine the biodistribution of the radiolabeled compound.[10]



## Visualizations Signaling Pathway and Mechanism of Action



Click to download full resolution via product page

Caption: Simplified signaling pathway of CAIX induction and function in cancer.

## Experimental Workflow: Preclinical Evaluation of DPI-4452





Click to download full resolution via product page

Caption: Workflow for the preclinical evaluation of **DPI-4452**.

### **Logical Relationship: Theranostic Approach of DPI-4452**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Preclinical Characterization of DPI-4452: A 68Ga/177Lu Theranostic Ligand for Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase 9 Wikipedia [en.wikipedia.org]
- 4. debiopharm.com [debiopharm.com]
- 5. Preclinical Characterization of DPI-4452: A 68Ga/177Lu Theranostic Ligand for Carbonic Anhydrase IX PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NCT05706129 Victorian Cancer Trials Link [trials.cancervic.org.au]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Radiopeptide [177Lu]DPI-4452 targeting carbonic anhydrase IX shows promise for cancer | BioWorld [bioworld.com]
- 9. ascopubs.org [ascopubs.org]
- 10. debiopharm.com [debiopharm.com]
- To cite this document: BenchChem. [DPI-4452: A Novel Theranostic Agent Under Investigation in CAIX-Expressing Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603731#in-which-cancers-is-dpi-4452-being-investigated]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com